Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Methods of Application or Experimental Procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .
Results or Outcomes: Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Specific Scientific Field: Material Science
Summary of the Application: Fluorinated thiophene derivatives are widely used as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals .
Methods of Application or Experimental Procedures: The synthesis of fluorothiophenes involves functionalization of the thiophene ring.
Results or Outcomes: Some fluorinated thiophene derivatives represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and some reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity .
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene derivative characterized by its unique trifluoromethyl group, which significantly influences its chemical properties and biological activities. With the molecular formula C7H5F3O3S and a molecular weight of 226.17 g/mol, this compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The structure features a hydroxyl group at the 3-position and a carboxylate ester at the 2-position of the thiophene ring, contributing to its reactivity and functionality .
The chemical reactivity of methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate can be attributed to its functional groups:
These reactions are essential for synthesizing derivatives and exploring its biological activities .
Research indicates that methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate exhibits various biological activities, including:
Several synthesis methods have been proposed for methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate:
These methods highlight the versatility of synthetic pathways available for this compound .
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate has several potential applications:
Interaction studies involving methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate focus on its binding affinity with various biological targets. Preliminary findings suggest interactions with enzymes and receptors involved in inflammation and microbial resistance. Further research is necessary to elucidate these interactions fully, including:
Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-hydroxythiophene-2-carboxylate | Hydroxyl and carboxylate groups | Lacks trifluoromethyl group |
| 3-Hydroxy-5-(trifluoromethyl)-2-thiophenecarboxylic acid | Contains trifluoromethyl group | Acidic rather than ester form |
| Methyl 4-hydroxythiophene-2-carboxylate | Hydroxyl at position 4 | Different position of hydroxyl group |
| Methyl 3-methoxythiophene-2-carboxylate | Methoxy instead of hydroxyl | Alters solubility and reactivity |
The presence of the trifluoromethyl group in methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate enhances its electron-withdrawing capacity, potentially leading to distinct reactivity compared to these similar compounds .
Irritant